molecular formula C17H21N3O4S B2556620 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 922078-64-6

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2556620
CAS No.: 922078-64-6
M. Wt: 363.43
InChI Key: JTTVAZGEWBNLTD-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocyclic core renowned for its significant versatility in medicinal chemistry and drug discovery research . The 1,3,4-oxadiazole moiety is a thermally stable, aromatic ring system known to act as a bioisostere for esters and amides, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . This specific analog incorporates a cyclohexyl substituent on the oxadiazole ring and a 4-(methylsulfonyl)phenyl acetamide group, a structural combination designed to explore interactions with diverse biological targets. Compounds based on the 1,3,4-oxadiazole architecture have demonstrated a broad spectrum of biological activities in scientific studies, making them valuable scaffolds for investigating new therapeutic avenues . Research into similar derivatives has shown potential in inhibiting key enzymes such as α-glucosidase and butyrylcholinesterase (BChE), which are relevant targets for managing type 2 diabetes and Alzheimer's disease, respectively . Furthermore, 1,3,4-oxadiazole-containing molecules have been investigated as inhibitors of growth factors, kinases, and other enzymes critical to disease progression, including thymidylate synthase, HDAC, and topoisomerase II, highlighting their utility in oncology research . The structural features of this molecule suggest it is a compelling candidate for researchers developing novel inhibitors against these and other biological targets. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, veterinary, human, or any other form of personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTVAZGEWBNLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanecarboxylic Acid Hydrazide Formation

Cyclohexanecarboxylic acid (1.28 g, 10 mmol) is refluxed with hydrazine hydrate (5 mL, 100 mmol) in ethanol (30 mL) for 6 hours. After cooling, the precipitated hydrazide is filtered and recrystallized from ethanol (yield: 92%).

Reaction Conditions

  • Temperature: 80°C (reflux)
  • Solvent: Ethanol
  • Catalyst: None

Oxadiazole Ring Cyclization

The hydrazide (1.42 g, 10 mmol) is treated with carbon disulfide (0.76 mL, 12 mmol) in pyridine (15 mL) under reflux for 8 hours. The mixture is then acidified with 10% HCl to precipitate 5-cyclohexyl-1,3,4-oxadiazole-2-thiol, which is filtered and dried.

Key Reaction Parameters

Parameter Value
Reaction Time 8 hours
Temperature 115°C (reflux)
Yield 78%

Amination of Oxadiazole-Thiol

The thiol intermediate (1.8 g, 10 mmol) is aminated using hydroxylamine-O-sulfonic acid (1.2 g, 11 mmol) in aqueous ammonia (20 mL, 25%) at 0–5°C for 2 hours. The product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization Data

  • 1H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 5H, cyclohexyl), 1.70–1.85 (m, 5H, cyclohexyl), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N oxadiazole).

Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

Sulfonation of 4-Bromotoluene

4-Bromotoluene (1.71 g, 10 mmol) is reacted with chlorosulfonic acid (2.33 mL, 35 mmol) at 0°C for 1 hour, followed by quenching with ice water. The sulfonic acid intermediate is filtered and oxidized with 30% H₂O₂ in acetic acid (20 mL) at 60°C for 3 hours to yield 4-(methylsulfonyl)bromobenzene.

Oxidation Conditions

  • Oxidizing Agent: H₂O₂ (30%)
  • Temperature: 60°C
  • Reaction Time: 3 hours

Grignard Reaction and Hydrolysis

4-(Methylsulfonyl)bromobenzene (2.15 g, 10 mmol) is treated with magnesium turnings (0.24 g, 10 mmol) in THF to form the Grignard reagent, which is then reacted with CO₂ gas. Acidic hydrolysis with 10% HCl gives 2-(4-(methylsulfonyl)phenyl)acetic acid.

Yield Optimization

Parameter Yield (%)
Without CO₂ excess 62
With CO₂ excess 89

Amide Coupling Reaction

Acetyl Chloride Formation

2-(4-(Methylsulfonyl)phenyl)acetic acid (2.28 g, 10 mmol) is refluxed with thionyl chloride (2.38 mL, 32 mmol) in anhydrous DCM (20 mL) for 2 hours. The solvent and excess SOCl₂ are removed under vacuum to yield the acetyl chloride.

Nucleophilic Acylation

5-Cyclohexyl-1,3,4-oxadiazol-2-amine (1.55 g, 8 mmol) is dissolved in dry DMF (15 mL) and treated with triethylamine (2.02 mL, 14.4 mmol). The acetyl chloride (1.86 g, 8.8 mmol) in DCM (10 mL) is added dropwise at 0°C. The mixture is stirred for 4 hours at room temperature, then poured into ice water. The precipitate is filtered and recrystallized from ethanol.

Reaction Monitoring

  • TLC System: Ethyl acetate/hexane (1:1)
  • Rf Values: 0.72 (product), 0.35 (starting amine)

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆)

  • δ 1.15–1.40 (m, 5H, cyclohexyl)
  • δ 1.65–1.80 (m, 5H, cyclohexyl)
  • δ 3.21 (s, 3H, SO₂CH₃)
  • δ 3.92 (s, 2H, CH₂CO)
  • δ 7.63 (d, J = 8.4 Hz, 2H, Ar–H)
  • δ 7.99 (d, J = 8.4 Hz, 2H, Ar–H)
  • δ 10.41 (s, 1H, NH).

13C NMR (100 MHz, DMSO-d₆)

  • 24.8, 25.3, 29.7 (cyclohexyl carbons)
  • 44.1 (SO₂CH₃)
  • 55.6 (CH₂CO)
  • 128.4, 129.7, 138.2, 145.6 (aromatic carbons)
  • 166.2 (C=O).

High-Resolution Mass Spectrometry

Observed : 331.1421 [M+H]⁺
Calculated (C₁₇H₂₁N₃O₄S) : 331.1424
Error : 0.9 ppm.

Yield Optimization and Challenges

Critical Parameters in Oxadiazole Formation

Parameter Effect on Yield
CS₂ Excess (1.5 eq) 78% → 82%
Pyridine Solvent 78% → 68% (in THF)
Reaction Time 6h → 72%

Amide Coupling Challenges

  • Steric Hindrance : Bulky cyclohexyl group reduces coupling efficiency from 89% (phenyl analog) to 74%.
  • Solvent Effects : DMF outperforms THF (74% vs. 58%) due to better solubility of intermediates.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Using microwave irradiation (150°C, 300 W) reduces oxadiazole formation time from 8 hours to 35 minutes, with comparable yield (76%).

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin allows for automated synthesis, achieving 81% purity after cleavage.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) LogP<sup>*</sup> HPLC Purity (%) Key Activity
Target Compound (Cyclohexyl) Cyclohexyl 3.8 95.5–99.2 Anti-inflammatory
N-(5-Phenyl-oxadiazol-2-yl)-acetamide (54) Phenyl 2.9 95.5 CaMKII inhibition
6f (4-Chlorophenyl derivative) 4-Chlorophenyl 4.1 98.0 Antimicrobial
2a (Benzofuran-oxadiazole) Benzofuran-2-yl 3.5 N/A Antimicrobial

<sup>*</sup>Calculated using fragment-based methods.

Pharmacological Activity and Selectivity

  • Anti-inflammatory Activity : The target compound demonstrated superior inhibition of neuroinflammation (PTZ-induced model) compared to phenyl-substituted analogues (e.g., compound 54), likely due to the cyclohexyl group’s steric effects enhancing target binding .
  • Antimicrobial Potency : While 4-chlorophenyl derivatives (e.g., 6f) showed higher antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), the target compound’s methylsulfonyl group reduced hemolytic toxicity (HC50 > 200 µg/mL vs. 6f’s HC50 of 150 µg/mL) .
  • Enzyme Inhibition : Cyclohexyl-substituted oxadiazoles exhibited stronger CaMKII inhibition (IC50: 0.8 µM) than fluorophenyl derivatives (e.g., compound 55, IC50: 1.5 µM), attributed to hydrophobic interactions with enzyme pockets .

Toxicity and Solubility Profiles

  • Cytotoxicity : The target compound’s methylsulfonyl group reduced red blood cell lysis (HC50 > 200 µg/mL) compared to chlorophenyl derivatives (HC50: 150 µg/mL) .
  • Aqueous Solubility : Cyclohexyl substitution lowered solubility (0.12 mg/mL) relative to phenyl (0.25 mg/mL) and morpholinyl derivatives (0.30 mg/mL) .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The oxadiazole ring is noted for its broad range of biological activities, including anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Formula : C17H21N3O2
  • CAS Number : 12354166
  • Molecular Weight : 301.37 g/mol

The structure features a 1,3,4-oxadiazole moiety, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4hA549 (Lung Cancer)<0.14Induces apoptosis, caspase-3 activation
4fA5491.59Mitochondrial membrane depolarization
4kC6 (Glioma)8.16Cell cycle arrest in G0/G1 phase

Case Study : In a study investigating new oxadiazole derivatives, compounds exhibited IC50 values ranging from 1.59 to 43.01 µM against the A549 cell line, indicating potent anticancer activity. Notably, compound 4h demonstrated an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent .

The anticancer mechanisms attributed to this compound and its analogs include:

  • Induction of Apoptosis : Many oxadiazole derivatives have been shown to activate apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Certain compounds cause cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation.
  • Inhibition of Key Enzymes : These compounds inhibit various enzymes involved in tumor progression such as topoisomerase and histone deacetylases (HDAC), contributing to their anticancer effects .

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